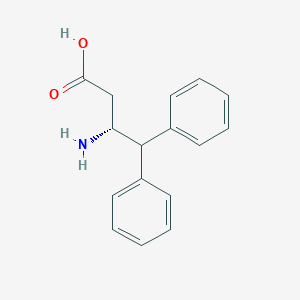

(R)-3-Amino-4,4-diphenylbutanoic acid

Description

Historical Context of Non-Proteinogenic β-Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not encoded in the genetic code of organisms. nih.gov Historically, research into these compounds has revealed their widespread presence in nature, often as secondary metabolites in organisms like bacteria, fungi, and plants. nih.govmdpi.com These natural NPAAs serve diverse biological roles, from acting as intermediates in metabolic pathways to forming the backbone of bioactive peptides with potent pharmacological properties. mdpi.com

The study of β-amino acids, a prominent class of NPAAs, gained momentum as chemists and biologists recognized their potential to create novel molecular structures with enhanced stability and unique biological functions. Synthetic derivatives of peptides incorporating β-amino acids often exhibit increased potency and greater resistance to enzymatic degradation compared to their natural α-peptide counterparts. This has made them highly attractive targets in drug discovery and materials science. The development of new synthetic methodologies, including chemical and biocatalytic routes, has been crucial in expanding the accessibility and diversity of these valuable compounds. nih.gov

Stereochemical Significance and Chiral Purity of (R)-3-Amino-4,4-diphenylbutanoic Acid

Chirality is a fundamental concept in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers, which are non-superimposable mirror images of a molecule, often exhibit different pharmacological and toxicological profiles. For this reason, obtaining amino acid building blocks in high enantiomeric purity is essential for the synthesis of biologically active molecules.

The significance of the specific stereochemistry of 3-amino-4,4-diphenylbutanoic acid is highlighted by the use of its (S)-enantiomer, known as bhDpa, in the development of minihepcidin peptides. researchgate.net Minihepcidins are small, peptide-based drug candidates designed to mimic the activity of the natural hormone hepcidin, a key regulator of iron homeostasis. nih.gov These agents are being investigated for the treatment of iron-overload disorders like hemochromatosis. nih.gov The incorporation of the (S)-enantiomer of 3-amino-4,4-diphenylbutanoic acid into these peptide sequences is critical for their bioactivity. researchgate.net This implies a specific stereochemical interaction with their biological target, the iron exporter ferroportin. biorxiv.orgplos.org Consequently, the (R)-enantiomer would be expected to have a different, likely reduced, activity, underscoring the critical importance of stereochemical control in its synthesis and application.

The table below summarizes the properties of the enantiomers of 3-amino-4,4-diphenylbutanoic acid hydrochloride.

| Property | (R)-enantiomer | (S)-enantiomer |

| CAS Number | Not specified | 332062-01-8 |

| Synonym | - | bhDpa |

| Application | Research | Component of minihepcidin analogues |

Data sourced from various chemical suppliers and patent literature.

Overview of Research Paradigms and Challenges for β-Amino Acids with Diphenyl Substitution

The synthesis of β-amino acids, particularly those with significant steric hindrance like a gem-diphenyl substitution, presents considerable challenges for synthetic chemists. The presence of two phenyl groups on the same carbon atom (a quaternary center) adjacent to the chiral center creates a sterically crowded environment, which can impede the efficiency of many standard synthetic reactions.

Common strategies for the asymmetric synthesis of β-amino acids include:

Conjugate addition reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters.

Mannich-type reactions: The reaction of an enolate with an imine.

Hydrogenation of enamines: Asymmetric reduction of a carbon-carbon double bond.

Methods using a "chiral pool": Starting from naturally occurring chiral molecules. wustl.edu

For sterically demanding targets like 3-amino-4,4-diphenylbutanoic acid, these methods often require careful optimization of catalysts, reaction conditions, and protecting group strategies to achieve high yields and enantioselectivity. nih.gov For instance, the synthesis of the related diastereomer, threo-4-amino-3,4-diphenylbutanoic acid, has been achieved through a phase-transfer catalyzed reaction, highlighting a potential route for constructing such complex backbones. researchgate.net The development of catalytic asymmetric methods that can effectively control stereochemistry while overcoming the steric bulk of the diphenylmethyl group remains an active area of research. nih.govrsc.org

Interdisciplinary Relevance of this compound in Chemical Biology and Medicinal Chemistry

The utility of non-proteinogenic amino acids like this compound spans multiple scientific disciplines. In medicinal chemistry, these compounds are invaluable building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. acs.org

As demonstrated by its (S)-enantiomer's role in minihepcidin development, 3-amino-4,4-diphenylbutanoic acid serves as a key component in the rational design of new therapeutics. researchgate.net The diphenylmethyl group can introduce conformational constraints and engage in hydrophobic or π-stacking interactions within a protein's binding pocket, potentially leading to increased affinity and selectivity. acs.org

In chemical biology, such unnatural amino acids are used as probes to study protein structure and function. By systematically replacing natural amino acids with synthetic analogues, researchers can investigate the specific interactions that govern molecular recognition and biological processes. acs.org The unique steric and electronic properties of this compound make it a potentially powerful tool for these types of studies, offering insights that can guide future drug discovery efforts.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(3R)-3-amino-4,4-diphenylbutanoic acid |

InChI |

InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19)/t14-/m1/s1 |

InChI Key |

BMWWMUHNEWGJJH-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure R 3 Amino 4,4 Diphenylbutanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure compounds by introducing chirality in a controlled manner. Various strategies, including chemoenzymatic methods, the use of chiral auxiliaries, enantioselective catalysis, and organocatalysis, have been successfully employed for the synthesis of chiral β-amino acids.

Chemoenzymatic Synthesis of Chiral β-Amino Acids

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve excellent enantiomeric purity in the synthesis of chiral molecules. rsc.orgresearchgate.net For the preparation of (R)-3-Amino-4,4-diphenylbutanoic acid, a plausible chemoenzymatic approach involves the use of transaminases or lipases.

Transaminases are capable of catalyzing the asymmetric amination of a prochiral ketone precursor. researchgate.netnih.gov In a hypothetical route to the target molecule, a suitable β-keto ester could be stereoselectively aminated using an (R)-selective transaminase to install the desired stereocenter at the C3 position.

Alternatively, a kinetic resolution strategy employing a lipase (B570770) can be utilized. nih.govmdpi.com This would involve the enzymatic hydrolysis of a racemic ester of 3-amino-4,4-diphenylbutanoic acid. The lipase would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched. semanticscholar.orgalmacgroup.com

Table 1: Comparison of Chemoenzymatic Strategies for Chiral β-Amino Acid Synthesis

| Enzyme Class | Strategy | Key Transformation | Advantages |

| Transaminase | Asymmetric Synthesis | Stereoselective amination of a β-keto ester | High enantioselectivity, direct formation of the chiral amine |

| Lipase | Kinetic Resolution | Enantioselective hydrolysis of a racemic ester | High enantiomeric excess of the remaining ester, mild reaction conditions |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org After the desired chiral center is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are two of the most effective and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netnih.govsantiago-lab.comorgsyn.orgacs.org

In the context of synthesizing this compound, an Evans oxazolidinone can be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective conjugate addition of a diphenylmethyl group equivalent. Subsequent cleavage of the auxiliary would yield the desired β-amino acid. researchgate.net

Similarly, pseudoephedrine can be used as a chiral auxiliary. acs.orgresearchgate.netnih.govharvard.edu The N-acylated pseudoephedrine derivative of a β-alanine equivalent can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with a diphenylmethyl halide. Removal of the pseudoephedrine auxiliary affords the target molecule with high enantiopurity.

Table 2: Key Features of Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Key Intermediate | Stereodirecting Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Chiral N-acyl oxazolidinone | Conjugate addition | Often >95% |

| Pseudoephedrine | Chiral N-acyl pseudoephedrine | Enolate alkylation | Often >90% |

Enantioselective Catalysis in β-Butanoic Acid Derivatives

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of β-amino acids. nih.govacs.orgacs.orgthieme-connect.comresearchgate.net

A prominent strategy is the copper-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated compound. For the synthesis of this compound, this would involve the reaction of a diphenylmethyl organometallic reagent with a suitable β-amino-α,β-unsaturated ester in the presence of a chiral copper catalyst. The chiral ligand, often a phosphoramidite (B1245037) or a derivative of BINAP, controls the facial selectivity of the addition, leading to the desired (R)-enantiomer.

Organocatalytic Routes to this compound

Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. acs.org This approach has been successfully applied to the synthesis of chiral β-amino acids through reactions like the Michael addition and the Mannich reaction. organic-chemistry.orgmdpi.comnih.govnih.gov

In an organocatalytic Michael addition, a nucleophile is added to an α,β-unsaturated carbonyl compound. organic-chemistry.org For the target molecule, a diphenylmethane-derived nucleophile could be added to a β-nitroacrylate derivative in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral primary amine. Subsequent reduction of the nitro group would provide the desired β-amino acid.

The organocatalytic Mannich reaction involves the addition of an enolizable carbonyl compound to an imine. nih.govbeilstein-journals.orgacs.orgrsc.org A plausible route would involve the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from a diphenylacetic acid ester with a suitable imine in the presence of a chiral Brønsted acid or a chiral amine catalyst.

Classical and Modern Chemical Syntheses

While asymmetric methods are often preferred for their efficiency in generating enantiopure compounds, classical and modern chemical syntheses, such as the Friedel-Crafts reaction, can also be adapted to produce the precursors for this compound.

Friedel-Crafts Acylation Approaches to β-Amino Acids

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. nih.govwikipedia.orgsigmaaldrich.com While typically used for the synthesis of aryl ketones, it can be strategically employed to construct precursors for β-amino acids. nih.govrsc.orgacs.orgacs.orgchemrxiv.org

A potential synthetic route towards this compound could involve the Friedel-Crafts acylation of benzene (B151609) with a suitable dicarboxylic acid anhydride (B1165640) or a derivative thereof. This would generate a keto-acid which can then be converted to the target molecule through a series of steps including amination and reduction. To introduce the chirality, a resolution step or an asymmetric reduction of the ketone could be employed later in the synthetic sequence. An intramolecular Friedel-Crafts reaction could also be envisioned from a suitably substituted precursor to form a cyclic intermediate that can be further elaborated to the final product. masterorganicchemistry.com

Phase-Transfer Catalysis in 3,4-Diphenylbutanoic Acid Formation

Phase-transfer catalysis (PTC) represents an effective methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This technique is particularly valuable in organic synthesis as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, often aligning with the principles of green chemistry. The core principle of PTC involves a catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports an anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.

In the context of synthesizing precursors to the target molecule, PTC has been successfully applied to the formation of the 3,4-diphenylbutanoic acid backbone. A notable example is the phase-transfer catalysed reaction between N-(diphenylmethylene)benzylamine and esters of cinnamic acid. researchgate.net This reaction produces alkyl threo-4-[(diphenylmethylene)amino]-3,4-diphenylbutanoates. researchgate.net The diphenylmethylene group serves as a protecting group for the amine. The subsequent step involves a simple acid hydrolysis of the ester and the imine to yield threo-4-amino-3,4-diphenylbutanoic acid. researchgate.net

The reaction mechanism under PTC conditions is outlined in the table below:

| Step | Description | Reactants/Intermediates |

| 1 | Anion Extraction | The phase-transfer catalyst (e.g., R₄N⁺X⁻) extracts a hydroxide (B78521) ion (OH⁻) from the aqueous phase into the organic phase. |

| 2 | Carbanion Formation | The hydroxide ion deprotonates the N-(diphenylmethylene)benzylamine at the benzylic position, forming a reactive carbanion in the organic phase. |

| 3 | Michael Addition | The nucleophilic carbanion attacks the β-carbon of the cinnamic acid ester in a Michael addition reaction. |

| 4 | Protonation & Catalyst Regeneration | The resulting enolate is protonated, and the catalyst is regenerated, allowing it to participate in another cycle. |

This PTC-driven approach demonstrates a practical route to a closely related analogue of the target compound, highlighting the utility of this method in constructing the core carbon skeleton of β-aryl-β-amino acids.

Multi-Step Convergent Syntheses of the (R)-Enantiomer

Convergent synthesis is a strategy that involves preparing separate fragments of a target molecule and then coupling them together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. The asymmetric synthesis of the specific (R)-enantiomer of 3-Amino-4,4-diphenylbutanoic acid can be effectively achieved using methods that employ chiral auxiliaries or catalysts.

One of the most powerful methods for the asymmetric synthesis of α- and β-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. nih.gov This methodology allows for the diastereoselective alkylation of the amino acid α-carbon. A plausible convergent synthetic route to this compound based on this chemistry is outlined below:

Fragment A Synthesis: A chiral ligand, for example, derived from (S)-proline, is reacted with nickel(II) nitrate (B79036) and glycine to form a planar chiral Ni(II) complex of a glycine Schiff base. This complex serves as a chiral glycine equivalent.

Fragment B Synthesis: The electrophilic fragment can be prepared from diphenylmethane (B89790). Bromination of diphenylmethane using N-bromosuccinimide (NBS) would yield bromodiphenylmethane (B105614), a suitable electrophile for the subsequent alkylation step.

Convergent Coupling and Deprotection:

Alkylation: The chiral Ni(II) complex (Fragment A) is deprotonated with a strong base (e.g., sodium hydroxide or potassium hydroxide) under phase-transfer conditions to generate a nucleophilic enolate. This enolate is then alkylated with bromodiphenylmethane (Fragment B). The steric hindrance and specific conformation imposed by the chiral ligand on the nickel complex direct the electrophile to attack from a specific face, leading to the formation of one diastereomer in high excess.

Hydrolysis and Isolation: The newly formed diastereomerically enriched Ni(II) complex is then disassembled by treatment with acid (e.g., HCl). This step breaks apart the complex, releasing the desired this compound.

This convergent strategy offers high stereocontrol, and similar methods have been successfully scaled to produce hundreds of grams of enantiomerically pure amino acids. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. Several aspects of the synthesis of this compound can be optimized to align with these principles.

Key Green Chemistry Approaches:

| Principle | Application in Synthesis | Research Findings |

| Catalysis | The use of catalytic methods, such as phase-transfer catalysis or transition-metal catalysis (e.g., Cu or Ni), is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled. | PTC avoids the need for harsh, anhydrous conditions and can reduce reaction times and energy consumption. Asymmetric catalytic methods generate chirality efficiently, avoiding wasteful resolution steps. hilarispublisher.com |

| Safer Solvents | A primary goal of green chemistry is to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with safer alternatives. | Research in related fields like peptide synthesis has shown that solvents such as ethyl acetate (B1210297) (EtOAc) and propylene (B89431) carbonate can be viable replacements for traditional polar aprotic solvents, significantly reducing the toxicity and environmental impact of the process. |

| Biocatalysis | The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. | For the synthesis of chiral amines and amino acids, transaminases are particularly effective. mdpi.com An engineered transaminase could be used to perform the asymmetric amination of a suitable keto-acid precursor (e.g., 3-oxo-4,4-diphenylbutanoic acid) to directly generate the (R)-enantiomer with high enantiomeric excess. mdpi.com These reactions are typically run in aqueous media at mild temperatures and pressures. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Convergent syntheses and catalytic reactions, particularly conjugate additions, generally have higher atom economy compared to linear syntheses that may involve numerous protecting group manipulations. nih.gov |

By integrating these approaches—utilizing phase-transfer catalysis, selecting greener solvents, and exploring biocatalytic routes—the synthesis of this compound can be made significantly more sustainable.

Scale-Up Considerations and Industrial Synthesis Challenges

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges that must be addressed to ensure the process is safe, robust, cost-effective, and compliant with regulatory standards.

Major Challenges in the Industrial Synthesis of this compound:

Cost of Goods (CoG): The price of starting materials, reagents, catalysts, and solvents is a critical factor. For asymmetric syntheses, the cost of the chiral source (e.g., chiral ligands, auxiliaries, or enzymes) can be substantial. The ability to recycle expensive components like the chiral Ni(II) auxiliary or other metal catalysts is crucial for economic viability. mdpi.com

Process Safety and Handling: Reactions involving strong bases, reactive intermediates, or metallic reagents require careful handling and specialized equipment to manage exothermic events and ensure operator safety. The use of certain solvents may also pose flammability or toxicity risks that must be mitigated on a large scale.

Enantiomeric Purity and Impurity Profile: Consistently achieving high enantiomeric excess (e.g., >99.5%) on a large scale is a significant challenge. The final Active Pharmaceutical Ingredient (API) must meet stringent purity requirements, necessitating the development of robust purification methods to remove not only chemical impurities but also the undesired (S)-enantiomer. Crystallization is often the preferred method for purification and chiral enrichment at the final step.

Waste Management: The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the environmental impact of a synthesis. Industrial processes generate large quantities of waste, including solvents and aqueous streams containing byproducts and residual reagents. The use of metal catalysts like nickel necessitates dedicated waste streams to handle and potentially recover the metal, adding complexity and cost to the process.

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, involving close collaboration between chemists and chemical engineers to overcome these challenges.

Chemical Transformations and Reactivity of R 3 Amino 4,4 Diphenylbutanoic Acid

Functional Group Manipulations of the Amine Moiety

The primary amine group in (R)-3-amino-4,4-diphenylbutanoic acid is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations are crucial for peptide synthesis and the creation of novel pharmaceutical analogs.

N-Protection and Deprotection Strategies

In multi-step syntheses, particularly in peptide chemistry, the protection of the amine functionality is essential to prevent unwanted side reactions. organic-chemistry.org The most commonly employed protecting groups for amino acids are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction is generally carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate. For amines with higher nucleophilicity, the reaction can sometimes proceed directly with Boc anhydride (B1165640) in a solvent like methanol (B129727) without the need for an additional base. The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrogen chloride in ethyl acetate (B1210297). semanticscholar.orgnih.gov More environmentally friendly methods for Boc deprotection have also been developed, including the use of p-toluenesulfonic acid under solvent-free mechanochemical conditions or using a deep eutectic solvent. scirp.orgmdpi.comresearchgate.net

The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis. It is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).

A variety of N-protected derivatives of similar amino acids are commercially available, indicating the common application of these protection strategies. scbt.comchemimpex.com

Table 1: Common N-Protection and Deprotection Strategies

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) |

Acylation and Amidation Reactions

The amine group of this compound can be acylated to form amides. This is a fundamental reaction in organic synthesis and is commonly achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct.

Alternatively, direct amide bond formation between the amine of this compound and a carboxylic acid can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govnih.gov

Alkylation and Reductive Amination of the Amino Group

The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. wikipedia.org However, direct alkylation of primary amines often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This lack of selectivity can be a significant drawback. masterorganicchemistry.com

A more controlled method for introducing alkyl groups onto the amine is reductive amination . acsgcipr.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate. wikipedia.org The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org A key advantage of this method is that it avoids the problem of over-alkylation. masterorganicchemistry.com

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comwikipedia.orgharvard.edu The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Carboxylic Acid Functionalization and Modifications

The carboxylic acid group of this compound provides a second site for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives.

Esterification and Amide Bond Formation

The carboxylic acid can be converted into an ester through several methods. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. organic-chemistry.org For amino acids, this method is often preferred due to its simplicity and low cost. reddit.com A common application is the synthesis of amino acid methyl esters using methanol and a catalyst like trimethylchlorosilane. nih.govnih.govresearchgate.net

Alternatively, esterification can be achieved under milder conditions using alkylating agents such as alkyl halides in the presence of a base.

The carboxylic acid moiety can also be activated to form amide bonds with primary or secondary amines. This transformation is analogous to the acylation reactions of the amine group, but in this case, the carboxylic acid of this compound is the electrophilic partner. The use of coupling reagents like DCC or EDC is standard practice for this type of transformation, facilitating the formation of the amide bond under relatively mild conditions. researchgate.netsphinxsai.com

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, yielding (R)-3-amino-4,4-diphenylbutan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are relatively unreactive towards reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). google.com The reduction of amino acids with borane reagents can be facilitated by the addition of boron trifluoride, which forms a complex with the amino group and allows for a more efficient reduction of the carboxylic acid. google.com The resulting amino alcohol is a valuable chiral building block for the synthesis of more complex molecules. vcu.eduunica.it

The newly formed primary alcohol can then undergo a variety of subsequent transformations. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted into an ether or an ester. These transformations further expand the range of accessible derivatives from this compound.

Table 2: Summary of Functional Group Transformations

| Functional Group | Transformation | Reagents/Conditions | Product |

| Amine | N-Boc Protection | Boc₂O, Base | N-Boc protected amino acid |

| Amine | N-Fmoc Protection | Fmoc-Cl, Base | N-Fmoc protected amino acid |

| Amine | Acylation | Acid chloride, Base | N-Acyl amino acid |

| Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl amino acid |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Amino acid ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., EDC) | Amino amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Amino alcohol |

Decarboxylation Pathways

The decarboxylation of β-amino acids like this compound is a transformation that can be prompted under various conditions, often involving radical intermediates. Unlike α-amino acids, where enzymatic or metal-catalyzed decarboxylation is common, β-amino acids can undergo fragmentation through different mechanisms.

One potential pathway involves the formation of radical species. For instance, photochemical or electrochemical methods can generate a CO2 radical anion which can participate in carboxylation reactions; conversely, processes that generate radicals on the amino acid backbone can lead to fragmentation and loss of CO2. chemrxiv.org Hydroxyl radical-induced oxidation of amino acids can lead to the formation of aminyl radicals. These aminyl radicals may undergo a subsequent β-fragmentation, yielding an imine and a CO2 radical anion, effectively achieving decarboxylation. acs.org The rate of this fragmentation is influenced by the substitution on the carbon backbone. acs.org

While specific studies on this compound are not prevalent, the general mechanism for a substituted β-amino acid can be proposed. The generation of a radical at the nitrogen atom or the α-carbon (C2) could initiate a cascade leading to the cleavage of the C2-C3 bond or C1-C2 (carboxyl) bond. The bulky 4,4-diphenylmethyl substituent would likely exert significant steric and electronic influence on the stability of any radical or charged intermediates, thereby affecting reaction rates and pathways compared to smaller alkyl-substituted β-amino acids.

Table 1: Potential Competing Processes in Radical-Induced Reactions of Amino Acids

| Process | Intermediate Species | Resulting Products | Reference |

|---|---|---|---|

| Protonation-Decarboxylation | Aminyl radical converted to radical zwitterion | α-Aminoalkyl radical + CO₂ | acs.org |

| H-atom Abstraction | Aminyl radical | C-centered α-amino-α-carboxyl radical | acs.org |

| β-Fragmentation | Aminyl radical | Imine + CO₂ radical anion | acs.org |

Stereochemical Integrity in Derivatization Reactions

Derivatization of the amino or carboxylic acid functionalities of this compound is a prerequisite for many synthetic transformations. Maintaining the stereochemical integrity at the C3 chiral center during these reactions is paramount. The primary sites for derivatization are the primary amine and the carboxylic acid.

Common derivatizations include:

N-acylation/N-sulfonylation: Reaction of the amino group with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides. These reactions are typically performed under basic conditions.

Esterification: Conversion of the carboxylic acid to an ester, often under acidic conditions (e.g., Fischer esterification) or using coupling agents.

The stereocenter at C3 is adjacent to the C2 methylene (B1212753) group, not the C4 carbon bearing the phenyl groups. Epimerization at the C3 center would require the abstraction of the proton at C3. Under typical, non-extreme derivatization conditions for the amine or carboxyl group, this proton is not considered acidic and is generally not abstracted. Therefore, reactions such as N-acylation with acetyl chloride or esterification with methanol under acidic catalysis are not expected to compromise the stereochemical integrity at C3.

However, conditions that could generate a carbanion or enolate-equivalent at or adjacent to the stereocenter could pose a risk of racemization. For this compound, the proton at C3 is not α- to a carbonyl group, which significantly reduces the risk of epimerization via enolization. The primary concern for stereochemical stability would arise in reactions that specifically target the C-H bond at C3 or involve harsh basic conditions that could lead to unintended deprotonation events, although this is unlikely for this specific substrate.

Analytical derivatization methods, for example, using o-phthaldialdehyde (OPA) with a chiral thiol, are designed to create diastereomers that can be separated chromatographically to determine enantiomeric purity. researchgate.netnih.gov The stability of these derivatives can vary, but the derivatization reaction itself is generally rapid and performed under conditions optimized to preserve the original stereochemistry of the analyte. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

The structure of this compound offers several sites for potential transition metal-catalyzed coupling reactions, particularly on the two phenyl rings. While the aliphatic backbone is relatively inert, the aromatic C-H bonds are potential targets for functionalization. To undergo canonical cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the phenyl rings would typically need to be pre-functionalized with a halide or triflate.

However, modern methodologies focus on the direct C-H activation and functionalization, which circumvents the need for pre-functionalization. Palladium-catalyzed C(sp³)–H arylation has been demonstrated on amino acids with bulky side chains, such as tert-leucine. rsc.org In these cases, the native carboxylate group can act as a directing group to facilitate C-H activation at a specific position. rsc.org

For a derivative of this compound, such as its N-acetylated form, the phenyl C-H bonds, particularly at the ortho positions, could be targets for directed C-H activation. A transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) could coordinate to a directing group (either the native carboxylate or a derivatized amine) and functionalize one of the numerous C-H bonds.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Amino Acid Scaffolds

| Reaction Type | Catalyst/Reagents | Functional Group Target | Significance | Reference |

|---|---|---|---|---|

| γ-C(sp³)–H Arylation | Pd(OAc)₂, Ligand, Ar-I | γ-methyl groups of tert-leucine | Access to bulky, unnatural amino acids with stereocontrol. | rsc.org |

| Asymmetric Amine α-Arylation | Pd / Chiral Phosphate | α-C-H of thioamines | Synthesis of chiral amines. | acs.org |

| Tsuji–Trost Allylation | PdCl₂(PPh₃)₂ | Amine Nucleophile | Construction of quaternary amino carbon centers. | mdpi.com |

The application of these methods to this compound would allow for the synthesis of novel derivatives where the diphenylmethyl moiety is further substituted, potentially altering the molecule's steric profile and biological activity.

Radical Reactions Involving Amino Acid Functionalities

The functional groups of this compound can be involved in various radical reactions. Radicals can be generated at several positions, leading to different outcomes.

N-centered Radicals: The amino group can be converted into an N-centered radical (aminyl radical) under oxidative conditions. Aminyl radicals derived from amino acids are known to undergo several competing reactions, including hydrogen atom transfer (HAT), protonation followed by decarboxylation, or fragmentation. acs.org In a process known as 1,5-HAT, an N-centered radical can abstract a hydrogen atom from a carbon atom five atoms away, generating a C-centered radical. For this molecule, this would likely involve abstraction from one of the phenyl rings, which is generally unfavorable, or from the C4 position.

C-centered Radicals via Decarboxylation: As discussed in section 3.2.3, decarboxylation of amino acids can proceed via radical intermediates. Photoredox catalysis, for example, can facilitate the decarboxylation of carboxylic acids to generate alkyl radicals. In the case of this compound, this would produce a carbon-centered radical at the C3 position. This resulting secondary radical, stabilized by the adjacent amino group, could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

Radical C-H Abstraction: A sufficiently reactive radical species can abstract a hydrogen atom from the amino acid backbone. The C-H bond at C4 is a benzylic position and would be susceptible to abstraction, forming a stable tertiary radical stabilized by two phenyl groups. The C-H bond at C3, adjacent to the nitrogen, is also a potential site for H-atom abstraction. nih.gov Subsequent reactions of these C-centered radicals could involve reaction with oxygen, radical-radical coupling, or addition to π-systems. A proposed mechanism involves the generation of a β-radical via regioselective HAT, which can be rendered enantioselective using chiral catalysts. nih.gov

These radical pathways provide powerful, modern methods for the functionalization of the amino acid scaffold at positions that are not accessible through traditional ionic chemistry.

Design, Synthesis, and Structural Activity Relationships of Analogues and Derivatives of R 3 Amino 4,4 Diphenylbutanoic Acid

Peptidomimetic Design Incorporating the 3-Amino-4,4-diphenylbutanoic Acid Scaffold

The integration of (R)-3-Amino-4,4-diphenylbutanoic acid into oligopeptide chains is typically achieved using solid-phase peptide synthesis (SPPS). journal-imab-bg.orgresearchgate.net The standard Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the amino group of the β-amino acid is protected with an Fmoc group. researchgate.net

The general procedure involves the following steps:

Resin Swelling : An insoluble polymer support, such as Wang or Rink Amide resin, is swelled in a suitable solvent like dichloroethane (DCE). researchgate.net

Fmoc-Amino Acid Activation : The carboxylic acid group of the Fmoc-protected this compound is activated. A common method is the carbodiimide (B86325) method, using N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). journal-imab-bg.org

Coupling : The activated amino acid is coupled to the free amino group on the resin-bound peptide chain. The completion of the reaction is monitored using a qualitative method like the Kaiser Test to detect any remaining free primary amines. journal-imab-bg.org

Fmoc Deprotection : The Fmoc protecting group is removed from the newly added amino acid using a weak base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a new free amine for the next coupling step. journal-imab-bg.orgresearchgate.net

These steps are repeated for each subsequent amino acid to build the desired oligopeptide sequence. The incorporation of the bulky diphenylbutanoic acid scaffold can influence the properties of the resulting peptide, such as its secondary structure and binding affinity. acs.org The diphenylalanine motif, for example, is known to drive self-assembly and the formation of β-sheet structures in certain peptide contexts. nih.gov

The incorporation of β-amino acids introduces significant changes to the peptide backbone, leading to unique secondary structures not typically observed in natural α-peptides. wikipedia.org While α-peptides commonly form α-helices and β-sheets, oligomers of β-amino acids (β-peptides) can fold into various distinct helical structures, including the 8-helix, 10-helix, 12-helix, and 14-helix. wikipedia.orgrsc.org The nomenclature refers to the number of atoms in the hydrogen-bonded ring that stabilizes the helix. wikipedia.org

Several analytical techniques are employed to determine the conformation of these peptidomimetics:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solution-state NMR is used to identify short- and long-range proton-proton interactions (through NOE experiments), which provide distance constraints for structure calculation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to detect the presence of hydrogen bonding and characteristic secondary structures like β-sheets in solid or solution states. nih.govrsc.org

Computational Modeling : Theoretical methods, such as Hartree-Fock (HF) and density functional theory (DFT), are used to calculate the relative energies of different conformations and predict the most stable structures. scirp.org

Studies on hybrid peptides containing both α- and β-amino acids have shown that specific patterns can result in well-defined architectures, such as the 14/15-helix, which can mimic the geometry of natural α-helices. acs.org

Phenyl Ring Modifications and Substituent Effects

Modifying the two phenyl rings of the this compound scaffold is a common strategy to explore structure-activity relationships (SAR) and optimize properties like binding affinity, selectivity, and pharmacokinetics. nih.gov The introduction of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule. acs.org

The effects of substituents are highly dependent on their nature and position (ortho, meta, or para) on the phenyl ring.

| Substituent Type | Potential Effects on Activity | Example Principle |

| Halogens (F, Cl, Br, I) | Can increase binding affinity through halogen bonding and van der Waals interactions. Also increases lipophilicity. The effect often correlates with the size of the halogen. nih.gov | In phenylalanine analogs targeting the LAT1 transporter, introducing an iodo group at the ortho or meta position significantly enhanced affinity compared to the unsubstituted parent compound. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Alters the electronic distribution (pKa) of the aromatic system, potentially influencing hydrogen bonding capabilities and metabolic stability. u-tokyo.ac.jp | The replacement of an amide with a trifluoroethylamine in certain inhibitors led to higher potency and metabolic stability. u-tokyo.ac.jp |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Can enhance hydrophobic interactions and modulate electronic properties. | The introduction of hydrophobic groups can be critical for maintaining interactions within a binding pocket. acs.org |

| Polar/Hydrogen Bonding Groups (e.g., -OH, -COOH) | Can introduce new hydrogen bonding interactions with the target receptor, potentially increasing affinity and altering solubility. | In the development of angiotensin II antagonists, adding a carboxylic acid group to a phenyl ring was used to mimic a tyrosine side chain, resulting in a 10-fold increase in binding affinity. mdpi.com |

For example, studies on various inhibitors have shown that adding a chlorine atom to a phenyl ring can increase activity four-fold by enhancing binding through van der Waals interactions. acs.org Conversely, replacing a phenyl ring with a pyridine (B92270) ring often leads to a significant decrease in activity. acs.org These findings highlight that both steric bulk and electronic properties of the phenyl rings are critical determinants of biological activity.

Alterations to the Butanoic Acid Backbone and Side Chains

Modifications to the butanoic acid backbone of the core scaffold provide another avenue for optimizing molecular properties. Since this compound is a β³-amino acid (the diphenylmethyl side chain is on the β-carbon, adjacent to the amino group), alterations can be made at the α- or β-positions. wikipedia.org

Key backbone and side chain modifications include:

Homologation : Extending the carbon chain to create γ- or δ-amino acids can alter the spacing of functional groups and the conformational preferences of the molecule. rsc.org

Introduction of α-Substituents : Adding substituents to the α-carbon (the carbon adjacent to the carboxyl group) creates a β²,³-disubstituted amino acid. This can further restrict bond rotation and influence the peptide's secondary structure. For instance, α-methylation can impact affinity for transporters. nih.gov

Cyclization : Incorporating the backbone into a ring system, such as a cyclohexane (B81311) or piperidone structure, creates a conformationally constrained analogue. rsc.orgnih.gov This strategy reduces flexibility, which can lead to higher receptor affinity by minimizing the entropic penalty of binding.

Side Chain Modification : While the defining feature is the diphenylmethyl group, one of the phenyl rings could be replaced with other bulky aliphatic or aromatic groups to fine-tune steric interactions and hydrophobicity.

Systematic replacement of α-amino acids with their β-amino acid homologues in bioactive peptides can lead to improved pharmacokinetic properties, although it may sometimes result in lower receptor affinity. nih.govwisc.edu The key is that even a single β-residue can confer substantial resistance to enzymatic degradation. wisc.edu

Isosteric Replacements within the this compound Framework

Isosterism and bioisosterism are fundamental concepts in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. u-tokyo.ac.jpnih.gov This strategy can be applied to various parts of the this compound framework.

| Original Group | Potential Isosteric Replacement(s) | Rationale / Potential Effect |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic acid | The tetrazole ring is a well-established non-classical isostere for the carboxylic acid group. nih.gov It maintains an acidic proton but has a different size, shape, and pKa, which can improve metabolic stability and cell permeability. |

| Phenyl Ring (-C₆H₅) | Thiophene, Pyridine, Cyclohexyl | Replacing an aromatic ring with another heteroaromatic or an aliphatic ring alters the electronics, hydrophobicity, and potential for π-π stacking interactions while maintaining similar steric bulk. drugdesign.org |

| Amide Bond (in peptidomimetics) | Trifluoroethylamine, Alkene (trans-double bond), Thioamide | These replacements can mimic the geometry of the amide bond while offering increased resistance to hydrolysis and altered hydrogen bonding capacity. u-tokyo.ac.jp |

| Amine (-NH₂) | Guanidine, Amidine | These groups can replace a primary amine to alter basicity (pKa) and introduce additional hydrogen bond donors, potentially enhancing interactions with a target. nih.gov |

A practical example of isosteric replacement is seen in the design of renin inhibitors, where conformationally restricted piperidones were used as isosteres for phenylalanine to constrain the molecule into a bioactive conformation. nih.gov Similarly, in the development of the angiotensin II antagonist losartan, the replacement of a carboxylic acid with a tetrazole group enhanced potency tenfold. nih.gov These examples demonstrate the power of isosteric replacement to fine-tune the pharmacological profile of a lead compound.

Synthesis of Prodrug Forms and Bioconjugates

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often used to overcome poor solubility, low permeability, or rapid metabolism. nih.govtandfonline.com For this compound, both the carboxylic acid and the amino group are suitable handles for prodrug synthesis.

Ester Prodrugs : The carboxylic acid can be esterified with an alcohol to mask its polarity, thereby increasing lipophilicity and potentially enhancing absorption across cell membranes. Simple amino acid esters are a common choice, as they can be designed to target amino acid or peptide transporters (like PEPT1) in the intestine to improve oral bioavailability. nih.govmdpi.com These ester prodrugs are later hydrolyzed by esterase enzymes in the blood or tissues to release the active parent drug.

Amide/Peptide Prodrugs : The amino group can be acylated or coupled to an amino acid or peptide. This approach can also be used to target peptide transporters and improve drug delivery. mdpi.com

Bioconjugation involves covalently linking the molecule to another chemical moiety, which can be a small molecule, a polymer like polyethylene (B3416737) glycol (PEG), or a larger biomolecule such as an antibody. wikipedia.org

PEGylation : Conjugating PEG to the molecule can increase its hydrodynamic size, which can extend its plasma half-life by reducing renal clearance.

Bioconjugates for Targeting : The molecule could be conjugated to a ligand that targets a specific cell type or tissue. For example, linking it to a molecule that binds to an overexpressed receptor on cancer cells could create a targeted drug delivery system. Common bioconjugation reactions target nucleophilic groups like the primary amine of the scaffold. wikipedia.orgnih.gov

Molecular Interactions and Pre Clinical Biological Mechanisms of Action of R 3 Amino 4,4 Diphenylbutanoic Acid Derivatives

Biochemical Target Identification and Validation (Excluding clinical human data)

Derivatives of (R)-3-Amino-4,4-diphenylbutanoic acid have been identified as ligands for the γ-aminobutyric acid (GABA) type B receptor (GABA-B). This receptor, a member of the G-protein coupled receptor (GPCR) family, is the primary inhibitory neurotransmitter receptor in the central nervous system. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding orthosteric ligands like the endogenous neurotransmitter GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction. nih.govfrontiersin.org

The validation of the GABA-B receptor as the biochemical target for these compounds is largely based on their structural similarity to known GABA-B receptor agonists, such as baclofen (B1667701). Baclofen, or β-(4-chlorophenyl)-GABA, is a well-characterized agonist that selectively binds to the GABA-B receptor. nih.govnih.gov The diphenylbutanoic acid scaffold represents a structural variation of the baclofen chemotype, suggesting a similar mode of action at the same receptor.

Enzyme Kinetics and Inhibition Studies

While this compound and its derivatives primarily target the GABA-B receptor, a GPCR, and not an enzyme in the classical sense, their interaction with the receptor can be quantified through binding affinity and functional assays, which share principles with enzyme kinetics. These studies determine the concentration of the compound required to bind to the receptor and elicit a functional response.

For instance, in studies of related GABA-B receptor agonists, radioligand binding assays are employed to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values indicate the affinity of the compound for the receptor. Functional assays, such as [³⁵S]GTPγS binding assays, measure the extent to which a ligand can stimulate G-protein activation upon binding to the receptor, providing a measure of its efficacy. nih.govresearchgate.net

Ligand-Receptor Binding Assays (In vitro)

In vitro ligand-receptor binding assays are fundamental in characterizing the interaction of this compound derivatives with the GABA-B receptor. These assays typically utilize cell membranes expressing the receptor and a radiolabeled ligand that is known to bind to the receptor's orthosteric site. By measuring the displacement of the radioligand by the test compound, the binding affinity of the derivative can be determined.

For example, studies on baclofen have shown that the (R)-enantiomer exhibits significantly higher affinity for the GABA-B receptor than the (S)-enantiomer. In cat cerebellum membranes, (R)-(-)-baclofen demonstrated an IC50 value of 0.015 µM in inhibiting the binding of [³H]baclofen, whereas the (S)-(+)-enantiomer had an IC50 of 1.77 µM, indicating a 100-fold difference in potency. nih.gov While specific binding data for this compound derivatives are not extensively available in the public domain, it is anticipated that they would exhibit stereoselectivity in their binding to the GABA-B receptor, a common feature among chiral ligands.

In Vitro Biological Activity Profiling

The in vitro biological activity of this compound derivatives is assessed through various assays that measure their functional effects on cells expressing the GABA-B receptor.

Cell-Based Functional Assays

Cell-based functional assays are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor. These assays measure the downstream signaling events that occur upon receptor activation.

One common assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the GABA-B receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov By treating cells expressing the GABA-B receptor with a derivative of this compound and measuring the change in cAMP, its agonist or antagonist properties can be determined.

Another functional assay is the [³⁵S]GTPγS binding assay. In this assay, the binding of a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation. Agonists will increase the binding of [³⁵S]GTPγS, while antagonists will block the effect of an agonist. nih.govresearchgate.net

The following table summarizes the expected outcomes for a GABA-B receptor agonist in these functional assays:

| Assay | Expected Outcome for an Agonist |

| cAMP Assay | Decrease in intracellular cAMP levels |

| [³⁵S]GTPγS Binding Assay | Increase in [³⁵S]GTPγS binding |

Structure-Activity Relationship (SAR) Derivations

The structure-activity relationship (SAR) for derivatives of this compound can be inferred from studies on analogous compounds, particularly baclofen and its derivatives. The key structural features influencing activity at the GABA-B receptor include the stereochemistry of the chiral center, the nature of the substituents on the aromatic ring(s), and the conformation of the GABA backbone. frontiersin.org

For baclofen, the (R)-enantiomer is the more active form, highlighting the importance of stereochemistry. nih.gov The presence and position of the chloro substituent on the phenyl ring are also critical for activity. Modifications to the GABA backbone, such as conformational restriction, can significantly impact potency and efficacy. mdpi.com

In the case of this compound derivatives, the presence of two phenyl rings introduces additional structural complexity and opportunities for modification. The SAR would explore how the nature and position of substituents on these phenyl rings affect binding affinity and functional activity. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with the receptor.

Key SAR points for baclofen analogs that are likely relevant to this compound derivatives include:

Stereochemistry: The (R)-configuration at the chiral carbon is crucial for high affinity.

Aromatic Substitution: The nature and position of substituents on the phenyl ring(s) significantly influence potency.

GABA Backbone: The conformation of the butanoic acid chain is a key determinant of activity.

Advanced Analytical and Spectroscopic Characterization of R 3 Amino 4,4 Diphenylbutanoic Acid

Assessment of Enantiomeric Purity and Stereochemical Stability

The assessment of enantiomeric purity is fundamental to the characterization of (R)-3-Amino-4,4-diphenylbutanoic acid, confirming the efficacy of the enantioselective synthesis and the stereochemical stability of the final compound. Enantiomeric excess (e.e.) is a critical quality attribute, and its accurate determination relies on high-resolution chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the separation and quantification of enantiomers. yakhak.org The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.

Research Findings: For β-amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective. sigmaaldrich.com The separation mechanism on polysaccharide-based CSPs often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase. The two bulky phenyl groups and the polar amino and carboxylic acid moieties of the target molecule provide multiple points of interaction, facilitating enantioselective recognition.

Method development typically involves screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol (B129727)/water) to achieve baseline resolution between the (R)- and (S)-enantiomers. ankara.edu.tr Quantification is performed using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. Direct analysis of the underivatized amino acid is often possible, which simplifies sample preparation and avoids potential racemization induced by derivatization steps.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity This table represents typical conditions for the analysis of chiral β-amino acids and is for illustrative purposes.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column offers an alternative and highly sensitive method for determining enantiomeric purity. This technique requires the analyte to be volatile and thermally stable. Amino acids, being non-volatile, must first undergo derivatization.

Research Findings: A common two-step derivatization process involves esterification of the carboxylic acid group (e.g., with methanolic HCl to form the methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This process yields a volatile derivative that can be analyzed by GC. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX®). The separated enantiomers are subsequently detected by a mass spectrometer, which provides both quantification and mass information for structural confirmation. This method is particularly useful for detecting trace enantiomeric impurities due to its high sensitivity. researchgate.net

Optical rotation is a fundamental property of chiral molecules that measures the rotation of plane-polarized light as it passes through a sample. libretexts.org The specific rotation, [α], is a standardized physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.orgmasterorganicchemistry.com

Research Findings: The specific rotation of this compound would have a specific, non-zero value, while its (S)-enantiomer would exhibit a value of equal magnitude but opposite sign. libretexts.org A racemic mixture (50:50 of R and S) would show no optical rotation. This technique provides a bulk measurement of enantiomeric composition and can be used to confirm the identity of the enantiomer if a reference value is known.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides more detailed stereochemical information than optical rotation. For amino acids, CD signals in the far-UV region (around 200-240 nm) are typically associated with the electronic transitions of the carboxyl group. nih.gov The presence of the two phenyl chromophores in this compound would likely result in additional CD bands, providing a unique spectral fingerprint corresponding to its absolute configuration.

High-Resolution Mass Spectrometry for Structural Confirmation and Derivatized Forms

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. mdpi.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Research Findings: For this compound (C₁₆H₁₇NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 256.1332 Da. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, thereby confirming its elemental formula. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers is crucial for this purpose. mdpi.com HRMS is also used to confirm the structure of derivatized forms of the molecule, such as those prepared for GC analysis, by verifying the expected mass shift corresponding to the addition of the derivatizing groups.

Table 2: HRMS Data for Structural Confirmation

| Species | Elemental Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₆H₁₈NO₂⁺ | 256.1332 |

| [M+Na]⁺ | C₁₆H₁₇NNaO₂⁺ | 278.1151 |

| [M-H]⁻ | C₁₆H₁₆NO₂⁻ | 254.1186 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to assign all proton and carbon signals and confirm the molecular structure of this compound.

Research Findings:

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the chiral center (C3), the methine proton at C4, and the methylene (B1212753) protons of the CH₂ group (C2). The coupling patterns (splitting) of these signals would reveal which protons are adjacent to each other.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid backbone.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity of the aliphatic backbone (e.g., showing the correlation between the protons on C2, C3, and C4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

Together, these NMR techniques provide irrefutable evidence for the chemical structure and connectivity of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments These are estimated chemical shifts (ppm) based on the molecular structure and are for illustrative purposes. Actual values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C1 (COOH) | - | ~175 | H2, H3 |

| C2 (CH₂) | ~2.5 (dd) | ~40 | C1, C3, C4 |

| C3 (CH-N) | ~3.6 (m) | ~50 | C1, C2, C4, C(ipso-Ph) |

| C4 (CH-Ph₂) | ~4.5 (d) | ~58 | C2, C3, C(ipso-Ph) |

| Phenyl (Ar-H) | ~7.2-7.4 (m) | ~127-145 | C4 |

Solid-State NMR for Polymorphic Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. researchgate.netnih.gov Polymorphs are different crystalline forms of the same molecule that can exhibit distinct physical and chemical properties. These differences arise from variations in the packing of molecules in the crystal lattice, leading to different local environments for the atoms. researchgate.net

Solid-state NMR is highly sensitive to these subtle variations in local atomic environments. researchgate.net For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Each crystallographically unique carbon or nitrogen atom in the asymmetric unit of a crystal lattice will typically produce a distinct resonance in the ssNMR spectrum. researchgate.net Therefore, if different polymorphic forms of this compound exist, they would be expected to produce measurably different sets of chemical shifts and coupling constants.

For instance, a ¹³C cross-polarization magic angle spinning (CP/MAS) experiment could readily distinguish between polymorphs. researchgate.net Differences in the isotropic chemical shifts of the carbonyl, methine, and aromatic carbons would reflect changes in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between the different crystal forms. Furthermore, ssNMR can be used to quantify mixtures of polymorphs and detect minor polymorphic impurities that may be missed by other techniques. nih.govresearchgate.net While specific polymorphic studies on this compound using ssNMR are not prominently documented in publicly available literature, the technique remains a principal method for such investigations in solid-state chemistry. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and stereochemistry. springernature.comnih.gov This technique is the most reliable way to unambiguously establish the absolute configuration of a chiral center. springernature.comed.ac.uk For this compound, single-crystal X-ray diffraction analysis would confirm the 'R' configuration at the chiral carbon atom (C3).

The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous scattering. mit.edu This effect, which is more pronounced for heavier atoms, allows for the differentiation between a chiral molecule and its mirror image (enantiomer), a distinction that confirms the absolute stereochemistry. ed.ac.ukmit.edu

A typical crystallographic study would provide a detailed model of the molecule's conformation in the solid state, including the torsion angles of the butanoic acid chain and the orientation of the two phenyl rings. It would also reveal the supramolecular assembly, detailing the intermolecular interactions, such as hydrogen bonds involving the amino and carboxylic acid groups, that dictate the crystal packing. Enantiomerically pure chiral compounds are required to crystallize in non-centrosymmetric space groups, a prerequisite for absolute configuration determination. thieme-connect.de

Below is a table representing typical data obtained from a single-crystal X-ray diffraction experiment for an organic molecule like this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₆H₁₇NO₂ | The elemental composition of the molecule. |

| Formula Weight | 267.31 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group common for chiral molecules, indicating the symmetry of the unit cell. ed.ac.uk |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 25.0 Å | The lengths of the sides of the unit cell. |

| Volume | 1448.8 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Flack Parameter | 0.0(1) | A value close to zero that confirms the correctness of the assigned absolute configuration. mit.edu |

Derivatization Strategies for Enhanced Analytical Detection (e.g., Urea (B33335) derivatization for LC-MS)

The analysis of amino acids like this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to their polarity and sometimes poor ionization efficiency in common electrospray ionization (ESI) sources. mdpi.comnih.gov To overcome these limitations, pre-column derivatization is a widely employed strategy to enhance the sensitivity and chromatographic performance of the analysis. nih.govresearchgate.netnih.gov

Derivatization modifies the analyte's chemical structure to make it more amenable to a specific analytical technique. mdpi.com For LC-MS analysis of compounds containing primary or secondary amine groups, reagents that introduce a permanently charged moiety or a highly ionizable group are particularly effective. researchgate.netnih.gov This enhances the response in ESI-MS.

One common strategy involves reacting the primary amino group of this compound with an isocyanate or a succinimidyl carbamate (B1207046) reagent. For example, reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) results in a stable, fluorescent urea derivative that also shows excellent ionization efficiency in ESI-MS. researchgate.net This type of derivatization improves detection in several ways:

Enhanced Ionization: The derivatized molecule is more easily protonated, leading to a stronger signal in the mass spectrometer. nih.gov

Improved Chromatography: The derivatizing agent can increase the hydrophobicity of the polar amino acid, leading to better retention and separation on reversed-phase HPLC columns. nih.gov

Increased Specificity: The derivatization adds a specific mass to the analyte, which can help in distinguishing it from matrix interferences during MS/MS analysis.

The table below outlines a general derivatization and detection scheme for an amino acid using a generic carbamate reagent for LC-MS/MS analysis.

| Step | Procedure | Purpose |

| Derivatization | React the amino acid with a derivatizing agent (e.g., AQC) in a borate (B1201080) buffer at a controlled pH and temperature. nih.govnih.gov | To form a stable urea derivative by covalently modifying the primary amine group. |

| Chromatography | Separate the derivatized analyte on a C18 reversed-phase column using a gradient of acetonitrile (B52724) and water. nih.gov | To isolate the derivatized analyte of interest from other sample components and the excess derivatizing reagent. |

| MS Detection | Use electrospray ionization (ESI) in positive ion mode. | To generate protonated molecular ions [M+H]⁺ of the derivatized analyte. |

| MS/MS Analysis | Select the [M+H]⁺ ion and fragment it in a collision cell to produce characteristic product ions. | To provide structural confirmation and enable highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.gov |

This approach significantly lowers the limits of detection and quantification, making it possible to accurately measure low concentrations of this compound in complex matrices. rsc.org

Computational and Theoretical Chemistry Studies of R 3 Amino 4,4 Diphenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. biointerfaceresearch.com For (R)-3-Amino-4,4-diphenylbutanoic acid, these methods can elucidate its stability, reactivity, and the distribution of electrons within its structure.

Methodology: Calculations are typically performed using software packages like Gaussian. biointerfaceresearch.com A common approach involves geometry optimization using a specific functional and basis set, such as B3LYP/6-31+G(d), to find the molecule's lowest energy conformation. researchgate.net Once optimized, various electronic properties can be calculated.

Research Findings:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule might interact with other molecules or biological targets. biointerfaceresearch.com

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. researchgate.net

| Calculated Property | Significance for this compound | Typical Computational Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31+G(d)) |

| Molecular Electrostatic Potential (MEP) | Identifies sites for potential intermolecular interactions. | DFT |

| NBO Analysis | Assesses molecular stability from charge delocalization. | NBO analysis post-DFT |

| Global Reactivity Descriptors | Quantifies electrophilicity and nucleophilicity. | Derived from HOMO/LUMO energies |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational preferences and provide a dynamic picture of its interactions with potential biological targets. researchgate.netresearchgate.net

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a force field, such as Amber or GROMOS. mdpi.com The simulation begins with an initial structure, which is then placed in a simulated environment (e.g., a box of water molecules) and allowed to evolve over a set period, typically nanoseconds to microseconds. nih.gov

Research Findings: